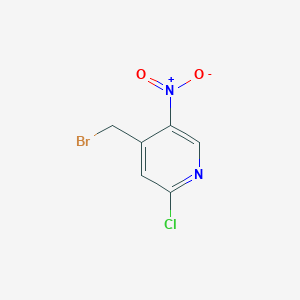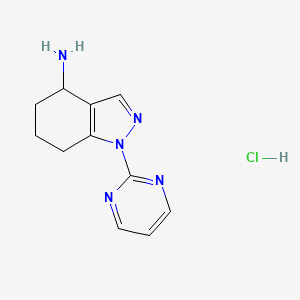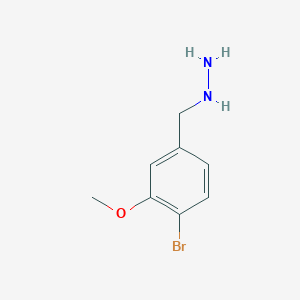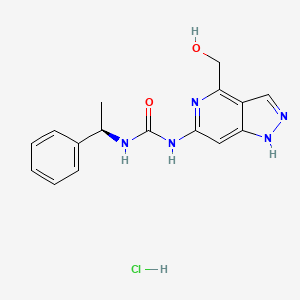
4-(Bromomethyl)-2-chloro-5-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bromomethyl)-2-chloro-5-nitropyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromomethyl group at the 4-position, a chlorine atom at the 2-position, and a nitro group at the 5-position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-chloro-5-nitropyridine typically involves the bromination of a suitable precursor. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), under reflux conditions in a suitable solvent like carbon tetrachloride or dichloromethane . The reaction proceeds via a radical mechanism, leading to the selective bromination of the methyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method involves the continuous mixing of the raw materials and the brominating reagent in a pipeline, followed by the reaction in a constant-temperature water bath reactor under illumination . This approach offers advantages in terms of reaction control, safety, and scalability.
化学反应分析
Types of Reactions
4-(Bromomethyl)-2-chloro-5-nitropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted pyridines.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or iron powder with hydrochloric acid.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: 4-(Aminomethyl)-2-chloro-5-nitropyridine.
Oxidation: 4-(Carboxymethyl)-2-chloro-5-nitropyridine.
科学研究应用
4-(Bromomethyl)-2-chloro-5-nitropyridine has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of potential pharmaceutical agents, particularly as a building block for compounds with antimicrobial or anticancer properties.
Materials Science: It is employed in the synthesis of functional materials, such as polymers and liquid crystals, due to its ability to introduce halogen and nitro functionalities into the molecular structure.
作用机制
The mechanism of action of 4-(Bromomethyl)-2-chloro-5-nitropyridine depends on the specific application and the target molecule. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In reduction reactions, the nitro group undergoes a series of electron transfer steps, leading to the formation of an amino group. The molecular targets and pathways involved vary based on the specific reaction and the reagents used.
相似化合物的比较
4-(Bromomethyl)-2-chloro-5-nitropyridine can be compared with other halogenated pyridines, such as:
4-(Chloromethyl)-2-chloro-5-nitropyridine: Similar structure but with a chlorine atom instead of a bromine atom at the 4-position. It may exhibit different reactivity due to the difference in halogen electronegativity and size.
4-(Bromomethyl)-2-fluoro-5-nitropyridine: Similar structure but with a fluorine atom instead of a chlorine atom at the 2-position. The presence of fluorine can significantly alter the electronic properties and reactivity of the compound.
4-(Bromomethyl)-2-chloro-5-aminopyridine: Similar structure but with an amino group instead of a nitro group at the 5-position. The amino group can participate in different types of reactions compared to the nitro group.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical transformations and applications.
属性
分子式 |
C6H4BrClN2O2 |
|---|---|
分子量 |
251.46 g/mol |
IUPAC 名称 |
4-(bromomethyl)-2-chloro-5-nitropyridine |
InChI |
InChI=1S/C6H4BrClN2O2/c7-2-4-1-6(8)9-3-5(4)10(11)12/h1,3H,2H2 |
InChI 键 |
WOEGMIDJBMZPBA-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CN=C1Cl)[N+](=O)[O-])CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyrazin-2-ylprop-2-enehydrazide](/img/structure/B12432999.png)

![2-(4-{[4-Hydroxy-3-(4-nitrophenyl)-5-(propan-2-yl)phenyl]methyl}-3,5-dimethylphenoxy)acetic acid](/img/structure/B12433012.png)

![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B12433027.png)
![rac-(1R,5S)-3-azabicyclo[3.2.1]octane](/img/structure/B12433030.png)

![(3R,3aS,6R,6aS,9R,10R,10aS)-Decahydro-9,10-dihydroxy-3,6,9-trimethyl-2H-naphtho[8a,1-b]furan-2-one; (-)-Arteannuin M](/img/structure/B12433051.png)

![1H-Indene-4,7-diol, octahydro-3a,7-dimethyl-1-(2-methyl-1-propenyl)-, [1R-(1alpha,3abeta,4beta,7beta,7aalpha)]-; (1R,3aR,4R,7S,7aR)-Octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-1H-indene-4,7-diol](/img/structure/B12433056.png)
![2-[(2E)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B12433060.png)
![1-(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)ethanone](/img/structure/B12433062.png)

![5-[[2-(Trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12433073.png)
